![molecular formula C20H30N2O5S B2547081 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide CAS No. 921926-59-2](/img/structure/B2547081.png)
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a synthetic molecule that appears to be related to the field of heterocyclic chemistry. It is not directly mentioned in the provided papers, but its structure suggests that it is a sulfonyl compound with a dihydroisoquinoline moiety, which is known for its potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves the use of key intermediates to create novel structures with potential biological activities. For instance, in the first paper, N,N'-(4,4'-Sulfonylbis(4,1-phenylene))bis(2-cyanoacetamid) 2 is used as a starting material to synthesize a variety of compounds, including dihydroisoquinolines . Although the exact synthesis of this compound is not detailed, similar synthetic routes may be employed, utilizing key intermediates and catalytic reactions to construct the complex molecular architecture.
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives is characterized by the presence of a dihydroisoquinoline moiety, which is a bicyclic structure composed of a benzene ring fused to a nitrogen-containing heterocycle. This structural feature is crucial for the biological activity of these compounds. The presence of substituents such as methoxy groups and a sulfonyl linkage can significantly influence the molecule's interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include cyclization steps, as seen in the second paper, where acid-catalyzed cyclization of N-[2-(cyclohex-1-enyl)ethyl]-N-styrylformamides leads to octahydroisoquinolines . These reactions are typically facilitated by Lewis or Bronsted acid catalysts, which help in the formation of the cyclic structures. The reactivity of the dihydroisoquinoline moiety in this compound would likely follow similar principles.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of sulfonyl and methoxy groups is likely to affect its solubility, stability, and reactivity. The dihydroisoquinoline core may confer rigidity to the molecule, potentially affecting its binding to biological targets. The exact properties would need to be determined experimentally, but insights can be drawn from the behavior of structurally similar compounds described in the papers .
科学的研究の応用
Synthesis and Chemical Characterization
Cyclization Reactions
Research by Saitoh et al. (2001) highlights the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline through cyclization processes, emphasizing the role of boron trifluoride diethyl etherate in enhancing cyclization yields. This study suggests potential pathways for synthesizing complex molecules, including derivatives of the mentioned compound (Saitoh et al., 2001).
Chemical Properties
Gelbrich et al. (2011) describe the structural properties of a related compound, showcasing intramolecular and intermolecular hydrogen bonding that could influence the synthesis and application of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide derivatives (Gelbrich et al., 2011).
Sulfonylation Reactions
Rao et al. (2015) report a Pd(II)-catalyzed sulfonylation of unactivated C(sp(3))-H bonds with sodium arylsulfinates, a method potentially applicable for functionalizing derivatives of this compound to enhance its utility in various chemical syntheses (Rao et al., 2015).
Potential Applications
Antitumor Activity
Liu et al. (1995) synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones, demonstrating significant antineoplastic activity. Although not directly related to this compound, this research indicates the broader potential of isoquinoline derivatives in developing anticancer agents (Liu et al., 1995).
将来の方向性
特性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-26-18-12-16-8-10-22(14-17(16)13-19(18)27-2)28(24,25)11-9-21-20(23)15-6-4-3-5-7-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJABPAZYWRLJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。